molecular formula C26H30N4O3 B2945638 1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 942862-61-5

1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2945638
CAS No.: 942862-61-5
M. Wt: 446.551
InChI Key: JCLHCYSMIYRTRR-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a benzoimidazole moiety, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced via a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction.

    Incorporation of the Piperidinyl Group: The piperidinyl group can be introduced via an alkylation reaction using a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl derivative at the carbonyl position.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in cancer or neurological disorders.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It can serve as a tool compound to probe the function of specific enzymes or receptors in cellular systems.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one would depend on its specific target in biological systems. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: shares structural similarities with other benzoimidazole derivatives and pyrrolidinone-containing compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.
  • Compared to other similar compounds, it may offer improved selectivity, potency, or pharmacokinetic properties, depending on the specific modifications made to its structure.

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its complex structure allows for diverse chemical reactions and potential applications in medicinal chemistry, biological studies, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can provide valuable insights for further research and development.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-18-10-12-28(13-11-18)25(32)17-30-23-9-4-3-8-22(23)27-26(30)19-14-24(31)29(16-19)20-6-5-7-21(15-20)33-2/h3-9,15,18-19H,10-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLHCYSMIYRTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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